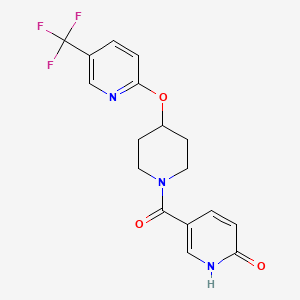

N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

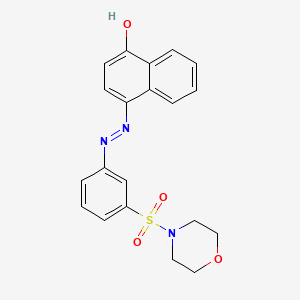

The compound “N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group attached to the ring . The 3,4-dimethoxyphenyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the 3,4-dimethoxyphenyl group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The pyridazine ring, the 3,4-dimethoxyphenyl group, and the amide group could all potentially participate in various chemical reactions .Scientific Research Applications

Synthesis of Muscle Relaxants

N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide: has been employed as an intermediate in the synthesis of muscle relaxants such as papaverine . Papaverine is a vasodilator that has been used to treat spasms in the blood vessels, as well as muscles in the intestines. The compound’s role in the synthesis involves the creation of modified diterpenes, which are crucial for the muscle relaxation process.

Anticancer Research

The compound has been utilized in the synthesis of derivatives that exhibit cytotoxic properties against cancer cells . These derivatives are designed to target specific pathways within cancer cells, potentially leading to new treatments that are more effective and have fewer side effects than current chemotherapy options.

Corrosion Inhibition

In the field of materials science, N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide derivatives have been studied for their corrosion inhibition properties . Specifically, they have been shown to protect mild steel in acidic environments, which is valuable for extending the life of metal structures and components in industrial settings.

Neurodegenerative Disease Research

Derivatives of the compound have been used to study the role of reactive oxygen species (ROS) in various diseases, including neurodegenerative disorders. By understanding how ROS contributes to these diseases, researchers can develop drugs that may slow down or prevent the progression of conditions such as Alzheimer’s and Parkinson’s.

Antibacterial and Antifungal Applications

The compound’s derivatives have shown potential in antibacterial and antifungal applications. They work by inhibiting the synthesis of nucleic acids and proteins in bacteria, and by blocking the polymerization of tubulin subunits in fungi, disrupting microtubule function .

Synthesis of Heterocyclic Compounds

N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide: is used as a synthon in the synthesis of various heterocyclic compounds . These compounds are important in medicinal chemistry for creating novel drugs with a wide range of therapeutic applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-10-5-3-8(7-11(10)20-2)14-13(18)9-4-6-12(17)16-15-9/h3-7H,1-2H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQTJZKIHQLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)

![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)

![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)

![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)